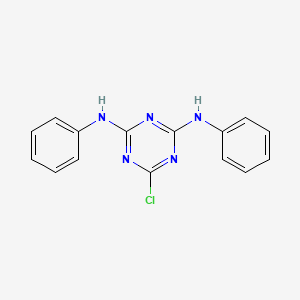

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Descripción general

Descripción

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is a useful research compound. Its molecular formula is C15H12ClN5 and its molecular weight is 297.74 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . The interaction between 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- and dihydrofolate reductase involves binding to the active site of the enzyme, thereby preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell proliferation.

Cellular Effects

The effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- leads to a decrease in the availability of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate . Consequently, this results in reduced DNA synthesis and cell division, particularly affecting rapidly dividing cells such as cancer cells .

Molecular Mechanism

At the molecular level, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of dihydrofolate reductase by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, leading to a disruption in the folate cycle . Additionally, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- may also interact with other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase . Long-term exposure to this compound has been associated with sustained inhibition of DNA synthesis and cell proliferation, particularly in rapidly dividing cells.

Actividad Biológica

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (CAS No. 1973-09-7) is a compound belonging to the triazine family, known for its diverse biological activities. This article focuses on its biological properties, including cytotoxicity against cancer cell lines, potential as an adenosine receptor modulator, and its implications in medicinal chemistry.

- Molecular Formula : C15H12ClN5

- Molecular Weight : 297.74 g/mol

- Structure : The compound features a triazine ring substituted with phenyl groups and a chlorine atom, which contributes to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant cytotoxic effects on various cancer cell lines. For instance, compound 9c showed a notable decrease in cell viability in lung cancer cell lines A549 and NCI-H1299 at a concentration of 25 μM, with cell viability dropping to 59.9% and 68.8%, respectively .

| Cell Line | Compound Concentration (μM) | Cell Viability (%) |

|---|---|---|

| A549 | 25 | 59.9 |

| NCI-H1299 | 25 | 68.8 |

Adenosine Receptor Modulation

The compound has been investigated for its interaction with adenosine receptors (ARs). It was found that modifications in the triazine structure can enhance selectivity for specific AR subtypes. For example, certain derivatives showed potent antagonistic activity against the hA2A receptor while exhibiting lower selectivity against hA1 receptors .

The mechanism of action for the cytotoxic effects of this compound involves inducing apoptosis in cancer cells through cell cycle arrest. Flow cytometry analysis indicated that treatment with the compound led to significant increases in sub-G1 populations, indicating apoptosis induction .

Case Studies

-

Lung Cancer Study

- A study evaluated the effects of various triazine derivatives on lung cancer cell lines. Compound 9c was highlighted for its high binding affinity to hA1AR and significant cytotoxicity.

- The study concluded that optimizing the substituents on the triazine ring could yield compounds with enhanced selectivity and potency against cancer cells.

-

Adenosine Receptor Selectivity

- Research focused on the selectivity of triazine derivatives towards adenosine receptors revealed that modifications could lead to compounds with varying degrees of selectivity and efficacy.

- The findings suggest that these compounds could be developed as potential therapeutic agents targeting specific ARs involved in tumor progression.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

1,3,5-Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The chlorinated triazines specifically have been noted for their effectiveness against a wide range of weeds.

- Case Study : A study demonstrated that 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine exhibited significant herbicidal activity against common agricultural weeds. The compound was applied in varying concentrations to assess its efficacy and the results indicated a dose-dependent response with effective weed control observed at higher concentrations .

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural similarity to other biologically active triazine derivatives.

- Case Study : Research has indicated that triazine compounds can act as antitumor agents. In vitro studies showed that 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine inhibited the proliferation of cancer cell lines. The mechanism of action is believed to involve the disruption of DNA synthesis .

Material Science

Triazines are also explored for their properties in materials science, particularly in the development of polymers and nanomaterials.

- Data Table: Properties of Triazine-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Moderate |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Variable |

This table summarizes the enhanced properties of materials synthesized using triazine derivatives compared to conventional polymers .

Environmental Impact and Safety

While triazines are effective in various applications, they have raised environmental concerns due to their persistence in the environment and potential toxicity.

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBSUJXKRKWNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062091 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-09-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1973-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.